molecular formula C18H25N3O5 B2843440 ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate CAS No. 2034513-58-9

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate

Cat. No.: B2843440
CAS No.: 2034513-58-9
M. Wt: 363.414
InChI Key: CYJWZRFEBNSJKD-UHFFFAOYSA-N
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Description

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a suitable indolizine precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the use of efficient catalysts and purification techniques, is crucial to achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate include other indolizine derivatives and compounds with similar functional groups. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

IUPAC Name

ethyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-3-26-18(24)20-9-6-12(7-10-20)19-17(23)16-13-5-4-8-21(13)15(22)11-14(16)25-2/h11-12H,3-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWZRFEBNSJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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